molecular formula C6H12O B1604904 Oxirane, 2-methyl-2-propyl- CAS No. 3657-41-8

Oxirane, 2-methyl-2-propyl-

Cat. No. B1604904
CAS RN: 3657-41-8
M. Wt: 100.16 g/mol
InChI Key: FFXMEOKFDOVSGT-UHFFFAOYSA-N
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Description

“Oxirane, 2-methyl-2-propyl-” is a chemical compound with the formula C6H12O . It is also known by other names such as “Pentane, 1,2-epoxy-2-methyl-”, “2-Methyl-1-pentene epoxide”, “2-Methyl-1-pentene oxide”, and "2-Methyl-1,2-epoxypentane" .


Molecular Structure Analysis

The molecular structure of “Oxirane, 2-methyl-2-propyl-” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H12O/c1-3-4-6(2)5-7-6/h3-5H2,1-2H3 .

Scientific Research Applications

Chiral Resolution Reagent

Oxirane derivatives, such as (S)-2-[(R)-fluoro(phenyl)methyl]oxirane, have been identified as effective chiral resolution reagents. These compounds react with a variety of α-chiral primary and secondary amines through regioselective ring-opening, making them versatile for the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Atmospheric Chemistry

In atmospheric chemistry, oxiranes like 2-methyl-2-butene and isobutene play a significant role. They react with NO3 radicals, producing various products including oxiranes and nitroxy-carbonyl compounds. These reactions are pressure-dependent and contribute to our understanding of atmospheric processes (Berndt & Böge, 1995).

Synthesis of Fluorinated Chirons

Oxirane compounds are instrumental in the synthesis of fluorinated chirons. For instance, 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane, obtained from optically pure 1-fluoro-3-(4-methylphenylsulphinyl)propan-2-one, is a key intermediate for synthesizing useful derivatives via regio- and stereo-selective openings (Arnone et al., 1992).

Catalytic Hydrogenation Studies

Theoretical studies have been conducted on the catalytic hydrogenation of oxirane and its derivatives like methyloxirane. These studies, involving aluminium chloride as a catalyst, provide insights into the reaction mechanisms, leading to products like ethanol and propan-1-ol (Kuevi et al., 2012).

Polymer Science

Oxiranes have applications in polymer science, specifically in enzymatic ring-opening polymerization. They are used to copolymerize with dicarboxylic anhydrides to produce polyesters and polyethers, contributing to the development of new materials (Soeda et al., 2002).

Safety And Hazards

The safety data sheet for a similar compound, “Oxirane, methyl-, polymer with oxirane, mono(2-propylheptyl) ether”, indicates that it is harmful if swallowed or in contact with skin, and causes serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

2-methyl-2-propyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-4-6(2)5-7-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXMEOKFDOVSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334461
Record name Oxirane, 2-methyl-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxirane, 2-methyl-2-propyl-

CAS RN

3657-41-8
Record name Oxirane, 2-methyl-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Dong, H Bi, D Zheng, Y Li, Y Zhao… - Journal of …, 2019 - search.proquest.com
Aim: Euphorbia tirucalli L. is an evergreen succulent shrub that possess ecological value because it can prevent water-soil loss, and it is also an energy plant of economic value. This …
Number of citations: 1 search.proquest.com

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